molecular formula C9H12N2O3 B12074922 Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Cat. No.: B12074922
M. Wt: 196.20 g/mol
InChI Key: FRZYFPLSQAEMSW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both pyrazole and oxazepine moieties, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazepine ring through cyclization reactions. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Cyclization to Form Oxazepine: The pyrazole intermediate is then subjected to cyclization with appropriate reagents such as epoxides or haloalkanes to form the oxazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the fused ring system, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has been studied for its applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can be compared with other similar compounds such as:

    Pyrazolo[1,5-a][1,4]diazepine Derivatives: These compounds share a similar fused ring system but differ in the specific atoms and functional groups present.

    Oxazepine Derivatives: Compounds with an oxazepine ring but lacking the pyrazole moiety.

    Pyrazole Derivatives: Compounds containing the pyrazole ring but without the fused oxazepine structure.

The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-9(12)7-6-8-11(10-7)4-2-3-5-14-8/h6H,2-5H2,1H3

InChI Key

FRZYFPLSQAEMSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCCCOC2=C1

Origin of Product

United States

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